molecular formula C5H4F2N2O B2762814 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde CAS No. 1823256-07-0

1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B2762814
CAS No.: 1823256-07-0
M. Wt: 146.097
InChI Key: JMVUVOABXBBLQJ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of pyrazole with difluoromethylating agents under specific conditions. For instance, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one has been successfully achieved, highlighting the importance of difluoromethyl pyrazole motifs in the agrochemical industry .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods that can transfer difluoromethyl groups to pyrazole derivatives. These methods often employ catalytic systems to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in the mitochondrial respiration chain . This inhibition can lead to various biological effects, including antifungal and antibacterial activities.

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(difluoromethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O/c6-5(7)9-4(3-10)1-2-8-9/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVUVOABXBBLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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